molecular formula C9H9BrO2 B082868 3-(2-Bromophenyl)propionic acid CAS No. 15115-58-9

3-(2-Bromophenyl)propionic acid

Cat. No.: B082868
CAS No.: 15115-58-9
M. Wt: 229.07 g/mol
InChI Key: AOACQJFIGWNQBC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)propionic acid is an organic compound with the molecular formula C9H9BrO2. It is a white to orange crystalline solid that is soluble in methanol. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Scientific Research Applications

3-(2-Bromophenyl)propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Safety and Hazards

“3-(2-Bromophenyl)propionic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various other compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It’s known to be used in the synthesis of other compounds , implying that it may undergo various chemical reactions to interact with its targets.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be between 1.82 and 2.56 , which may influence its distribution within the body.

Result of Action

Given its use in the synthesis of other compounds , it’s likely that its effects are largely dependent on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Bromophenyl)propionic acid can be synthesized through several methods. One common method involves the bromination of phenylpropionic acid. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromophenyl)propionic acid is unique due to its specific bromine substitution at the 2-position of the phenyl ring. This substitution pattern imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds. The presence of the bromine atom also enhances its utility in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOACQJFIGWNQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311434
Record name 3-(2-Bromophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15115-58-9
Record name 15115-58-9
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Record name 3-(2-Bromophenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Bromophenyl)propionic Acid
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Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(2-bromophenyl)propionate (35.77 g) in ethanol (80.7 ml) was added at room temperature dropwise a solution of sodium hydroxide (11.77 g) in water (40 ml). After the reaction mixture was stirred under reflux for 2.5 hrs. and left standing for cooling, methanol was removed by distillation under reduced pressure, the residue was poured into ice-hydrochloric acid and stirred for 20 minutes. Crystalline precipitates were filtered, washed well with water, dried under reduced pressure to give the title compound (32.4 g).
Quantity
35.77 g
Type
reactant
Reaction Step One
Quantity
11.77 g
Type
reactant
Reaction Step One
Quantity
80.7 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium nitrite (10.3 g, 280 mmol) was added to a solution of D-phenylalanine (30.0 g, 181 mmol) and potassium bromide (73.5 g) in sulfuric acid (2.5N, 365 ml) over a period of one hour while maintaining the temperature of the reaction mixture at 0° C. The mixture was stirred for an additional hour at 0° C. and then for one hour at room temperature. The reaction solution was extracted with ether, the ether was back extracted with water, and the ether layer was dried over sodium sulfate. Ether was removed in vacuo, and distillation of the oily residue afforded 25.7 g of (R)-2-bromo-3-benzenepropanoic acid; b.p. 141° C. (0.55 mm of Hg); [α]D =+14.5° (c=2.4, chloroform).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 4-neck 2 litre round bottom flask with equipped with a reflux condenser, thermometer and stirrer, is charged with 230 g (0.70 mol) of 2-(2-Bromo-benzyl)-malonic acid diethyl ester and placed in an oil bath. A solution of 225.8 g (4.02 mol) potassium hydroxide in 225 ml water is slowly added with stirring. The reaction temperature is carefully monitored and the addition of the potassium hydroxide solution is interrupted as soon as a significantly exothermic reaction starts. The temperature may rise up to 80° C. The remaining potassium hydroxide solution is added as soon as the initial reaction starts to subside. It may happen that no change in temperature is observed while adding the potassium hydroxide solution. If this happens, the reaction mixture is carefully and slowly heated to 80° C. The exothermic reaction may suddenly start. As soon as the initial reaction starts to subside, the reaction mixture is heated to 100° C. and stirred for 6 h at this temperature.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
225.8 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Bromophenyl)propionic acid
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3-(2-Bromophenyl)propionic acid
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Reactant of Route 6
3-(2-Bromophenyl)propionic acid
Customer
Q & A

Q1: What is the significance of the enantioselective synthesis of (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives?

A: Enantioselective synthesis is crucial in pharmaceutical and fine chemical industries because different enantiomers of a molecule can exhibit distinct biological activities. The development of efficient methods for the synthesis of enantiomerically pure compounds, like the (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives described in the research [], is essential for producing safer and more effective drugs and other biologically active compounds.

Q2: The research mentions using a "modified chiral auxiliary." What is a chiral auxiliary, and why was it modified in this case?

A: A chiral auxiliary is a temporary chiral directing group attached to an achiral molecule to control the stereochemical outcome of a reaction. Once the desired stereochemistry is achieved, the chiral auxiliary is removed. [] The researchers modified the standard chiral auxiliary, (S)-2-N-[N’-(2-fluorobenzylprolyl)amino] benzophenone, to potentially improve the enantioselectivity of the reaction or to simplify the synthesis process. Further details on the modifications and their specific effects would require examining the complete research paper.

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